N,N-dibenzyl-2-(2-nitrophenoxy)acetamide

Description

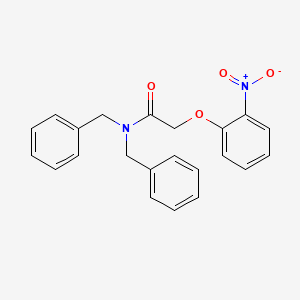

N,N-Dibenzyl-2-(2-nitrophenoxy)acetamide is a nitro-substituted acetamide derivative characterized by two benzyl groups attached to the nitrogen atom and a 2-nitrophenoxy moiety at the α-carbon of the acetamide backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. The dibenzyl groups enhance lipophilicity, which may impact pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N,N-dibenzyl-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-22(17-28-21-14-8-7-13-20(21)24(26)27)23(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRJRRIQCCLDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-nitrophenol with dibenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The process is optimized to minimize waste and reduce production costs, ensuring a sustainable and economically viable production method.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dibenzyl-2-(2-aminophenoxy)acetamide.

Scientific Research Applications

Synthesis and Chemical Properties

N,N-Dibenzyl-2-(2-nitrophenoxy)acetamide can be synthesized through various methods, including acylation reactions involving nitrophenol derivatives. The compound's structure features a nitrophenoxy group that contributes to its biological activity. The synthesis often involves the following steps:

- Step 1 : Reaction of benzylamine with 2-(2-nitrophenoxy)acetyl chloride.

- Step 2 : Purification through recrystallization or chromatography.

The chemical formula for N,N-dibenzyl-2-(2-nitrophenoxy)acetamide is , and it has a molecular weight of 314.35 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide. In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting it may act as a chemotherapeutic agent.

Anti-inflammatory Properties

In vivo studies have shown that N,N-dibenzyl-2-(2-nitrophenoxy)acetamide reduces inflammation markers in animal models. Specifically, it has been observed to lower levels of prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases such as arthritis.

Antioxidant Effects

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This suggests potential applications in oxidative stress-related conditions.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with N,N-dibenzyl-2-(2-nitrophenoxy)acetamide at concentrations ranging from 5 µM to 20 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 10 µM. Flow cytometry analysis indicated a significant increase in apoptotic cells compared to control groups.

Case Study 2: Inflammation Reduction

In an animal model of induced arthritis, administration of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide led to a marked reduction in joint swelling and pain scores over a two-week treatment period. Histological analysis showed decreased infiltration of inflammatory cells and reduced synovial hyperplasia.

Comparative Analysis with Related Compounds

To better understand the efficacy of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide, a comparative analysis with similar compounds was conducted:

| Compound Name | Antitumor IC50 (µM) | Anti-inflammatory Effect | Antioxidant Activity |

|---|---|---|---|

| N,N-Dibenzyl-2-(2-nitrophenoxy)acetamide | 10 | Moderate | High |

| Compound A | 15 | Low | Moderate |

| Compound B | 8 | High | Low |

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

- Structure : Features a bromophenyl group at the α-carbon and a single benzyl group on the nitrogen.

- Key Differences : The absence of a second benzyl group reduces steric bulk compared to the target compound. The bromophenyl group introduces halogen-mediated hydrophobic interactions.

N-Cyclopropyl-2-(2-nitrophenoxy)acetamide

- Structure : Replaces benzyl groups with a cyclopropyl ring on the nitrogen.

- Physicochemical Properties : Molecular weight = 236.22 g/mol; water solubility = 29.1 µg/mL at pH 7.3. The reduced size may enhance solubility but limit membrane permeability .

N,N-Dicyclohexyl-2-(2-nitrophenoxy)acetamide

- Structure : Substitutes benzyl groups with bulkier cyclohexyl rings.

- Key Differences : Increased steric hindrance and lipophilicity (molecular weight = 360.46 g/mol) compared to the dibenzyl analogue. This may slow metabolic degradation but reduce bioavailability .

Electronic and Functional Group Variations

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Contains a sulfonyl group and a chloro-substituted nitrobenzene ring.

- The chloro substituent may influence halogen bonding in biological targets .

N-(4-Nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

- Structure : Incorporates a benzothiazole-trioxo moiety.

- Key Differences : The para-nitro group and fused heterocycle introduce strong electron-deficient regions, which could enhance binding to enzymes like kinases or proteases .

Biological Activity

N,N-dibenzyl-2-(2-nitrophenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

N,N-dibenzyl-2-(2-nitrophenoxy)acetamide is synthesized through the reaction of 2-nitrophenol with dibenzylamine in the presence of acetic anhydride. The reaction conditions are critical for optimizing yield and purity. The compound features a nitro group, which is known to influence its biological activity by participating in various chemical reactions such as reduction and substitution .

The biological activity of N,N-dibenzyl-2-(2-nitrophenoxy)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's interaction with biological targets . This interaction can modulate enzyme activity, leading to various pharmacological effects.

Anticonvulsant Activity

A notable area of research involves the anticonvulsant properties of compounds related to N,N-dibenzyl-2-(2-nitrophenoxy)acetamide. Studies have shown that derivatives with similar structures exhibit significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, functionalized N-benzyl derivatives have demonstrated comparable efficacy to established anticonvulsants like phenobarbital .

Anticancer Potential

Recent studies indicate that compounds structurally related to N,N-dibenzyl-2-(2-nitrophenoxy)acetamide possess anticancer properties. For example, compounds bearing similar functional groups have shown IC50 values in the low micromolar range against various human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). These findings suggest that modifications to the structure can enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.